N-(5-Tert-butyl-2-hydroxyphenyl)-4-formylbenzamide
CAS No.: 1424342-46-0
Cat. No.: VC7492028
Molecular Formula: C18H19NO3
Molecular Weight: 297.354
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1424342-46-0 |
|---|---|
| Molecular Formula | C18H19NO3 |
| Molecular Weight | 297.354 |
| IUPAC Name | N-(5-tert-butyl-2-hydroxyphenyl)-4-formylbenzamide |
| Standard InChI | InChI=1S/C18H19NO3/c1-18(2,3)14-8-9-16(21)15(10-14)19-17(22)13-6-4-12(11-20)5-7-13/h4-11,21H,1-3H3,(H,19,22) |
| Standard InChI Key | SJPXWAIKVJDZHT-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC(=C(C=C1)O)NC(=O)C2=CC=C(C=C2)C=O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The molecule consists of two primary subunits:
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4-Formylbenzamide backbone: A benzamide group with a formyl substituent at the para-position relative to the amide linkage.
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5-tert-Butyl-2-hydroxyphenyl group: A phenolic ring substituted with a bulky tert-butyl group at the meta-position and a hydroxyl group at the ortho-position .
The tert-butyl group enhances hydrophobicity and steric bulk, potentially influencing binding interactions in biological systems . The hydroxyl and formyl groups offer sites for hydrogen bonding and further chemical modifications .
Table 1: Key Physical Properties of N-(5-Tert-butyl-2-hydroxyphenyl)-4-formylbenzamide
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via a two-step process:
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Preparation of 4-Formylbenzoyl Chloride:
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Amide Coupling:
Reaction Scheme:
Yield and Purification
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Yield: 50–65% after column chromatography (silica gel, hexane/ethyl acetate gradient) .
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Purification Challenges: The tert-butyl group may complicate crystallization, necessitating recrystallization from ethanol/water mixtures .
Spectroscopic Characterization
NMR Analysis
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¹H NMR (400 MHz, DMSO-d₆):
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¹³C NMR:
Mass Spectrometry
Stability and Metabolic Profile
Hydrolytic Stability
The amide bond is resistant to hydrolysis under physiological conditions (pH 7.4, 37°C), but the formyl group may undergo slow oxidation to a carboxylic acid in aqueous media .
Metabolic Pathways
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In vitro studies of analogous compounds suggest hepatic metabolism via cytochrome P450 enzymes, with hydroxylation of the tert-butyl group and glucuronidation of the phenolic -OH .
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Primary metabolite: 4-Carboxybenzamide derivative (detected in rat urine) .
Materials Science
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